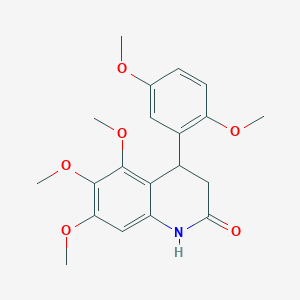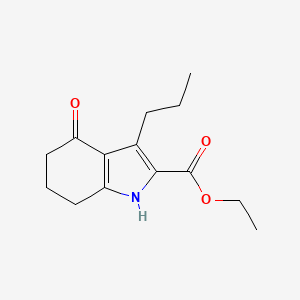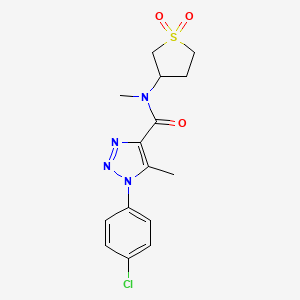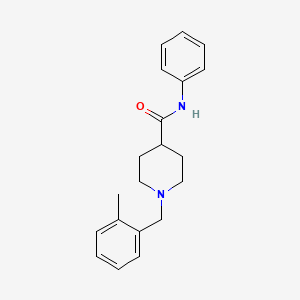
4-(2,5-dimethoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone
描述
4-(2,5-dimethoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone, also known as DMQX, is a synthetic compound that belongs to the family of quinoline derivatives. DMQX is a potent competitive antagonist of the AMPA receptor, which is a subtype of glutamate receptor found in the central nervous system.
作用机制
4-(2,5-dimethoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone is a competitive antagonist of the AMPA receptor, which is a subtype of glutamate receptor found in the central nervous system. Glutamate is the primary excitatory neurotransmitter in the brain, and the AMPA receptor is involved in the fast synaptic transmission of glutamate. By blocking the AMPA receptor, 4-(2,5-dimethoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone reduces the excitatory activity of glutamate, which can protect against excitotoxicity.
Biochemical and Physiological Effects:
4-(2,5-dimethoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the release of glutamate from neurons, which can reduce excitotoxicity. 4-(2,5-dimethoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone has also been shown to reduce the expression of pro-inflammatory cytokines, which can reduce neuroinflammation. In addition, 4-(2,5-dimethoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to increase the expression of neurotrophic factors, which can promote neuronal survival and regeneration.
实验室实验的优点和局限性
4-(2,5-dimethoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone has several advantages for lab experiments. It is a potent and selective antagonist of the AMPA receptor, which makes it a useful tool for studying the role of the AMPA receptor in neurological disorders. 4-(2,5-dimethoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone is also relatively stable and easy to handle, which makes it a convenient compound for lab experiments. However, 4-(2,5-dimethoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone has some limitations. It is a synthetic compound, which means that it may not accurately reflect the properties of natural compounds. In addition, 4-(2,5-dimethoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone has not been extensively studied in vivo, which means that its effects in living organisms are not well understood.
未来方向
There are several future directions for 4-(2,5-dimethoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone research. One direction is to study the potential therapeutic applications of 4-(2,5-dimethoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone in neurological disorders. 4-(2,5-dimethoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to have neuroprotective effects in vitro, and further studies are needed to determine its efficacy in vivo. Another direction is to study the structure-activity relationship of 4-(2,5-dimethoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone and related compounds. By understanding the structure-activity relationship, researchers can design more potent and selective compounds that can be used as therapeutic agents. Finally, 4-(2,5-dimethoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone can be used as a tool to study the role of the AMPA receptor in neurological disorders. By studying the effects of 4-(2,5-dimethoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone on the AMPA receptor, researchers can gain insight into the mechanisms underlying neurological disorders and develop new therapeutic strategies.
科学研究应用
4-(2,5-dimethoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have neuroprotective effects against excitotoxicity, which is a pathological process that occurs in many neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases. 4-(2,5-dimethoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone has also been shown to have anticonvulsant and analgesic effects.
属性
IUPAC Name |
4-(2,5-dimethoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO6/c1-23-11-6-7-15(24-2)12(8-11)13-9-17(22)21-14-10-16(25-3)19(26-4)20(27-5)18(13)14/h6-8,10,13H,9H2,1-5H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPPYGMPMDGRRKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2CC(=O)NC3=CC(=C(C(=C23)OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(2-ethoxyphenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4435578.png)
![N-(4-chloro-2-methylphenyl)-2-[(3-cyano-2-pyridinyl)thio]acetamide](/img/structure/B4435589.png)

![4-(1-pyrrolidinyl)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B4435599.png)

![1-(2-fluorophenyl)-4-[3-(4-methylphenyl)propanoyl]piperazine](/img/structure/B4435609.png)
![N-(2-ethyl[1]benzofuro[3,2-d]pyrimidin-4-yl)valine](/img/structure/B4435616.png)
![1-[1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone](/img/structure/B4435621.png)


![1-[(dimethylamino)sulfonyl]-N-(2-methoxyphenyl)-4-piperidinecarboxamide](/img/structure/B4435648.png)
![3-[2-(2,4-dimethyl-3-furyl)-2-oxoethyl]-3-hydroxy-1-(2-thienylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4435656.png)
![1-ethyl-4-[4-methoxy-3-(1-piperidinylsulfonyl)benzoyl]piperazine](/img/structure/B4435658.png)